1-[(3-Bromophenyl)methyl]azetidin-3-amine
Description
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMZCNYINWCRFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Preparation of 3-Bromobenzyl Halide | Bromination of benzyl derivatives or direct purchase | Provides electrophilic benzyl halide precursor | High (commercially available) |
| 2. Alkylation of Azetidin-3-amine | Reaction of azetidin-3-amine with 3-bromobenzyl halide in presence of base (e.g., K2CO3) in solvent like acetonitrile or DMF | N-alkylation to form this compound | 60–80% |
| 3. Purification | Column chromatography or recrystallization | Isolation of pure compound | Variable |
Notes on Reaction Conditions
Base Selection: Mild bases such as potassium carbonate or sodium bicarbonate are preferred to avoid ring-opening or decomposition of the azetidine ring.
Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, DMF) facilitate nucleophilic substitution.
Temperature: Typically room temperature to moderate heating (25–60 °C) to balance reaction rate and selectivity.
Reaction Time: Several hours to overnight, depending on scale and conditions.
Alternative Synthetic Strategy: Aza-Michael Addition and Cross-Coupling
Recent research has explored the synthesis of azetidine derivatives through aza-Michael addition of azetidine-containing intermediates followed by Suzuki–Miyaura cross-coupling to introduce aryl groups such as the 3-bromophenyl moiety.
Synthetic Sequence
Formation of α,β-Unsaturated Ester Intermediate: Starting from azetidin-3-one, methyl (N-Boc-azetidin-3-ylidene)acetate is prepared via Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The α,β-unsaturated ester undergoes aza-Michael addition with azetidine or other amines under mild base catalysis (e.g., DBU) to form functionalized azetidine derivatives.
Suzuki–Miyaura Cross-Coupling: The brominated azetidine intermediate is reacted with boronic acids or esters under palladium catalysis to install the 3-bromophenyl substituent.
This method allows for modular construction and diversification of azetidine derivatives with high regio- and stereoselectivity.
Advantages
High functional group tolerance.
Mild reaction conditions.
Potential for scale-up and structural diversification.
Limitations
Requires access to boronic acid derivatives.
Palladium catalysts add cost and require removal from final product.
Reaction Mechanism Insights
Alkylation: The nucleophilic nitrogen of azetidin-3-amine attacks the electrophilic carbon of the bromobenzyl halide, displacing the halide ion and forming the N-substituted product.
Aza-Michael Addition: The nucleophilic amine adds across the activated α,β-unsaturated ester double bond, generating a new C–N bond.
Suzuki–Miyaura Cross-Coupling: Palladium catalyst facilitates the coupling of the bromophenyl group with a boronic acid through oxidative addition, transmetallation, and reductive elimination steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Alkylation of Azetidin-3-amine | 3-Bromobenzyl halide, base (K2CO3) | Room temp to 60 °C, polar aprotic solvent | 60–80% | Simple, direct | Possible side reactions, over-alkylation |
| Bis-Triflate Route | Bis-triflates from 2-substituted-1,3-propanediols, primary amine | In situ generation, nucleophilic substitution | Moderate to good | Ring formation and substitution in one step | Requires preparation of bis-triflates |
| Aza-Michael + Suzuki Coupling | α,β-unsaturated ester, azetidine, boronic acids, Pd catalyst | Mild base, moderate heating, Pd catalysis | Variable, often good | High selectivity, modular | Multi-step, catalyst cost |
Research Findings and Optimization
Purification: Vacuum distillation and flash chromatography are effective for isolating pure product, especially when removing mineral oil or other impurities from reagents.
Spectroscopic Characterization: NMR (1H, 13C, 15N), IR, and HRMS confirm the structure and purity of the synthesized compound.
Reaction Monitoring: TLC and NMR are used to monitor reaction progress, particularly for aza-Michael addition and cross-coupling steps.
Yield Optimization: Reaction times, temperature, and stoichiometry are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-[(3-Bromophenyl)methyl]azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Polymerization: The azetidine ring can participate in ring-opening polymerization to form polyamines.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and various bases and solvents to facilitate the reactions . Major products formed from these reactions include substituted azetidines, polyamines, and other nitrogen-containing heterocycles .
Scientific Research Applications
Structure
The compound features an azetidine ring substituted with a bromophenyl group. The presence of the bromine atom enhances its reactivity, making it a suitable candidate for further chemical modifications.
Physical Properties
- Molecular Weight : 241.13 g/mol
- Melting Point : Data not widely documented; further experimental determination may be necessary.
- Solubility : Typically soluble in organic solvents such as DMSO and methanol.
Synthetic Chemistry
1-[(3-Bromophenyl)methyl]azetidin-3-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various substitution reactions, allowing for the development of novel compounds with potential pharmacological properties.
Synthetic Routes
Common synthetic methods include:
- Bromination : The introduction of the bromine atom onto the phenyl ring can be achieved through electrophilic aromatic substitution.
- Amination : The azetidine ring can be synthesized via nucleophilic substitution reactions involving amines.
Biological Research
The compound has potential applications in biological studies, particularly in enzyme interactions and inhibition. Its structure suggests that it may interact with biological targets such as receptors or enzymes, which can be explored through:
- In vitro Studies : Assessing its effects on cell lines to determine cytotoxicity and mechanism of action.
- Enzyme Inhibition Assays : Investigating its ability to inhibit specific enzymes related to disease processes.
Pharmacological Applications
Research into the pharmacological properties of this compound is ongoing, with potential implications in drug discovery. Preliminary studies may focus on:
- Anticancer Activity : Evaluating its efficacy against various cancer cell lines.
- Neurological Studies : Investigating its potential role in modulating neurotransmitter systems.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential anticancer properties. Further mechanistic studies are required to elucidate the pathways involved.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a reversible inhibitor, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-Bromophenyl)methyl]azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to modulate various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine Cores
1-Benzhydryl-3-methylazetidin-3-amine
- Structure : Features a benzhydryl (diphenylmethyl) group at position 1 and a methyl group at position 3 of the azetidine ring.
- The methyl substitution at the amine position may alter basicity and hydrogen-bonding capacity.
- Applications : Reported in ligand optimization for CNS targets due to improved lipophilicity .
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine
- Structure : Differs by the addition of a fluorine atom at the 4-position of the phenyl ring.
- Key Differences : Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence electronic interactions with targets. The dual halogen substitution (Br/F) could improve binding affinity in halogen-bond-accepting environments .
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Compounds with Alternative Heterocycles or Backbones
N-(3-Bromophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine
- Structure : Replaces the azetidine ring with a 1,2,4-triazole core.
- Key Differences : The triazole ring enables tautomerism (1H/2H forms), offering diverse hydrogen-bonding modes. The pyridinyl group introduces additional coordination sites for metal ions or receptors.
[(3-Bromo-4-fluorophenyl)methyl][3-(piperidin-1-yl)propyl]amine
Halogen-Substituted Chalcone Derivatives
Several chalcone derivatives with 3-bromophenyl groups (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on ) have been synthesized and tested for cytotoxicity (Table 1).
- Structural Contrast : The α,β-unsaturated ketone system in chalcones enables Michael addition reactions, unlike the saturated azetidine core.
- Biological Activity :
Table 1: Cytotoxicity of Halogen-Substituted Chalcones
| Compound | Substituents | IC₅₀ (μg/mL) |
|---|---|---|
| 1 | 4-Chlorophenyl + p-tolyl | 1,484.75 |
| 2 | 4-Chlorophenyl + 4-tolylphenyl | 37.24 |
| 3 | 3-Bromophenyl + p-tolyl | 42.22 |
| 4 | 3-Bromophenyl + isopropylphenyl | 22.41 |
Physicochemical and Pharmacokinetic Comparisons
| Parameter | 1-[(3-Bromophenyl)methyl]azetidin-3-amine | 1-Benzhydryl-3-methylazetidin-3-amine | 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine |
|---|---|---|---|
| Molecular Weight | ~254 g/mol | ~282 g/mol | ~272 g/mol |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Halogen Bonding | Yes (Br) | No | Yes (Br/F) |
| Metabolic Stability | Moderate | High | High |
Biological Activity
1-[(3-Bromophenyl)methyl]azetidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Synthesis
This compound features an azetidine ring substituted with a bromophenyl group. The compound can be synthesized through various methods, including alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols. The presence of the bromophenyl group is significant as it enhances the compound's binding affinity to biological targets, potentially increasing its efficacy in therapeutic applications.
The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. The azetidine ring provides structural rigidity, which may improve binding specificity and affinity. This compound's unique structure allows it to modulate various biological processes, although the exact molecular targets are still under investigation .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Future Directions
The exploration of this compound's biological activity remains an area ripe for research. Future studies should focus on:
- Detailed Mechanistic Studies : Identifying specific molecular targets and pathways affected by this compound.
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models to validate the therapeutic potential.
- Structure-Activity Relationship (SAR) Analyses : Investigating how variations in structure influence biological activity.
Q & A
Q. What are the common synthetic routes for preparing 1-[(3-Bromophenyl)methyl]azetidin-3-amine, and how can reaction efficiency be optimized?
Answer: A key synthetic approach involves palladium-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and CuI in acetonitrile can catalyze the coupling of 1-bromo-3-iodobenzene with propargylic amines, followed by hydrolysis and purification steps to yield bromophenyl-containing amines . To optimize efficiency:
- Use anhydrous solvents and inert atmospheres to prevent catalyst deactivation.
- Monitor reaction progress via TLC or GC-MS to minimize side products.
- Adjust stoichiometry (e.g., 1.2–1.5 equivalents of aryl halide) to drive the reaction to completion.
- Purify intermediates via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) to ensure high purity before subsequent steps.
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
Answer:
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds. For instance, aromatic protons in the 3-bromophenyl group typically resonate at δ 7.2–7.5 ppm, while azetidine protons appear between δ 3.0–4.0 ppm .
- HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]⁺ at m/z 255.03 for C₁₀H₁₂BrN₂).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Confirm C, H, N, and Br percentages within ±0.3% of theoretical values.
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of dust or vapors.
- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent degradation.
- Waste Disposal : Neutralize acidic/basic residues before segregating halogenated waste for incineration .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the coordination chemistry of this compound with transition metals, and what methodologies are used to study these interactions?
Answer: The electron-withdrawing bromine atom enhances the ligand’s ability to stabilize high-oxidation-state metals (e.g., Fe(III)) through σ-donation. Methodologies include:
- Spectrophotometric Titration : Monitor absorbance changes (e.g., at 450–500 nm) upon incremental addition of Fe(III) to ligand solutions. Calculate stability constants (log β) using Benesi-Hildebrand plots .
- X-ray Crystallography : Resolve metal-ligand complexes (e.g., with SHELXL ) to determine bonding geometries.
- DFT Calculations : Model electronic interactions (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software to predict redox behavior.
Q. What strategies can be employed to resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent assays (e.g., MTT for cytotoxicity).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew results.
- Structural Analog Comparison : Synthesize and test derivatives with controlled substitutions (e.g., replacing Br with Cl) to isolate electronic vs. steric effects .
Q. How can computational modeling predict the reactivity and electronic properties of this compound in catalytic applications?
Answer:
- Molecular Dynamics (MD) : Simulate ligand conformations in solvent (e.g., water, DMSO) to identify dominant binding poses.
- Docking Studies : Use AutoDock Vina to predict affinity for biological targets (e.g., kinases) based on binding energy scores.
- QM/MM Calculations : Combine quantum mechanics (e.g., B3LYP/6-31G*) and molecular mechanics to model catalytic cycles in transition-metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
